molecular formula C19H24N4O3S2 B1226346 2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester

2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester

Cat. No. B1226346
M. Wt: 420.6 g/mol
InChI Key: DTVRPXOVDRDBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[[[(1-ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester is a thiophenecarboxylic acid.

Scientific Research Applications

Synthesis and Structural Studies

Research into the synthesis and structural studies of compounds related to 2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester has led to the development of various isomeric and heterocyclic compounds. Kucherenko et al. (2008) explored the synthesis of positional isomers of thienopyrimidinones, highlighting the distinct spectroscopic characteristics of these compounds (Kucherenko, Zadorozhny, & Kovtunenko, 2008). Additionally, Karci and Karci (2012) synthesized novel bis-heterocyclic monoazo dyes based on the thiophene ring, which displayed unique solvatochromic behavior and tautomeric structures (Karci & Karci, 2012).

Pharmacological Investigations

In pharmacology, there has been a focus on synthesizing derivatives of this chemical class for potential therapeutic applications. Gokulan et al. (2012) synthesized a series of pyrazole-4-carboxylic acid ethyl esters, investigating their analgesic and anti-inflammatory properties (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012). Moreover, Jose (2017) explored the design and synthesis of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives, which demonstrated significant anticancer properties (Jose, 2017).

Chemical Reactions and Transformations

A variety of studies have also focused on chemical reactions and transformations involving similar compounds. Moustafa et al. (2014) developed novel routes for the synthesis of various heterocyclic compounds, using one-pot reactions and suggesting plausible mechanisms for their formation (Moustafa, Al-Mousawi, Selim, Mosallam, & Elnagdi, 2014). Remizov et al. (2019) described the intramolecular cyclization of a related compound, leading to the formation of novel esters through alkylating reactions (Remizov, Pevzner, & Petrov, 2019).

properties

Product Name

2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester

Molecular Formula

C19H24N4O3S2

Molecular Weight

420.6 g/mol

IUPAC Name

methyl 2-[(1-ethylpyrazole-4-carbonyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H24N4O3S2/c1-3-23-11-12(10-20-23)16(24)21-19(27)22-17-15(18(25)26-2)13-8-6-4-5-7-9-14(13)28-17/h10-11H,3-9H2,1-2H3,(H2,21,22,24,27)

InChI Key

DTVRPXOVDRDBKJ-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester

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